molecular formula C6H9N3O B6279708 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole CAS No. 1082296-26-1

2-(pyrrolidin-2-yl)-1,3,4-oxadiazole

Cat. No.: B6279708
CAS No.: 1082296-26-1
M. Wt: 139.2
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Description

2-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring structure containing nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carbon disulfide followed by cyclization with hydrazine hydrate under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

2-(pyrrolidin-2-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.

    1,3,4-Oxadiazole: A heterocyclic compound with a similar ring structure but without the pyrrolidine moiety.

Uniqueness: 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole is unique due to the combination of the pyrrolidine and oxadiazole rings, which imparts distinct chemical and biological properties. This combination allows for enhanced interactions with biological targets and improved pharmacokinetic properties compared to its individual components.

Properties

CAS No.

1082296-26-1

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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